3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound and its derivatives have been studied for their potential biological activities, including antibacterial, antiviral, and antipsychotic properties .
Preparation Methods
The synthesis of 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common synthetic route includes the reaction of 2-aminobenzothiazole with 1-(2-pyrimidyl)piperazine under specific conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antipsychotic effects are attributed to its ability to antagonize dopamine and serotonin receptors, thereby modulating neurotransmitter activity in the brain . Additionally, its antibacterial activity is linked to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
Comparison with Similar Compounds
3-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound lacks the pyrimidinyl group but shares similar biological activities, including antibacterial and antipsychotic properties.
2-(Pyridin-2-yl)piperazine: This compound has a pyridinyl group instead of a pyrimidinyl group and exhibits similar biological activities, including antiviral and antimicrobial properties.
Pyrido[2,3-d]pyrimidine-piperazine derivatives: These compounds have shown significant anticancer activity and are used in the development of new cancer therapies.
The uniqueness of this compound lies in its hybrid structure, which combines the beneficial properties of both isothiazole and piperazine moieties, leading to enhanced biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H15N5S |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)-1,2-benzothiazole |
InChI |
InChI=1S/C15H15N5S/c1-2-5-13-12(4-1)14(18-21-13)19-8-10-20(11-9-19)15-16-6-3-7-17-15/h1-7H,8-11H2 |
InChI Key |
RETPUEWKCULUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NC=CC=N4 |
Origin of Product |
United States |
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